molecular formula C13H25N3O2 B14775895 N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide

Cat. No.: B14775895
M. Wt: 255.36 g/mol
InChI Key: WGWCCROKHJAJDO-UHFFFAOYSA-N
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Description

N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide typically involves multi-step reactions. One common method is the reductive amination of piperidine derivatives. This process involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives, including N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide, often employs continuous flow reactors to ensure high yield and purity. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other piperidine derivatives, it may offer distinct pharmacological properties and synthetic versatility, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)8-12-6-5-7-16(9-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3

InChI Key

WGWCCROKHJAJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)C

Origin of Product

United States

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